molecular formula C11H8N2O B6615894 2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one CAS No. 371954-61-9

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one

Cat. No.: B6615894
CAS No.: 371954-61-9
M. Wt: 184.19 g/mol
InChI Key: ZDRSNBMFILUURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one is a chemical compound built on the phthalazinone heterocyclic scaffold, a structure of high significance in medicinal chemistry due to its diverse biological activities . The phthalazinone core is a recognized pharmacophore present in several marketed drugs and investigational compounds, notably for its antitumor properties . This specific derivative features a prop-2-yn-1-yl (propargyl) side chain at the N2 position, a functional group that offers potential for further synthetic modification via click chemistry, making it a valuable building block for the synthesis of more complex molecular hybrids . The crystal structure of a closely related analog, 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, has been determined, confirming the molecular conformation and intermolecular interactions of this class of compounds . Researchers value phthalazinone derivatives for their extensive profile, which includes demonstrated activities as inhibitors of key enzymes such as poly (ADP-ribose) polymerase (PARP) . PARP inhibitors are a novel class of anti-cancer therapy, and the phthalazinone moiety is a key structural component of the drug Olaparib, highlighting the therapeutic relevance of this scaffold . Beyond oncology, the phthalazinone core has shown promise in developing agents with anticonvulsant, antihypertensive, anti-inflammatory, and antimicrobial activities . The propargyl-functionalized 1,2-dihydrophthalazin-1-one serves as a versatile intermediate for researchers employing molecular hybridization strategies—the combination of different pharmacophores into a single molecule—to create new chemical entities for probing biological pathways and discovering new therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-prop-2-ynylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-7-13-11(14)10-6-4-3-5-9(10)8-12-13/h1,3-6,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRSNBMFILUURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C2=CC=CC=C2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of 1,2-Dihydrophthalazin-1-one with Propargyl Bromide

The most direct method involves N-alkylation of the phthalazinone core using propargyl bromide. Adapted from protocols for analogous compounds, the reaction proceeds via nucleophilic substitution:

Procedure :

  • Substrate Preparation : 1,2-Dihydrophthalazin-1-one (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • Base Addition : Potassium carbonate (2.5 equiv) is added to deprotonate the N1 position.

  • Alkylation : Propargyl bromide (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at 60°C for 12 hours.

  • Workup : The mixture is filtered, concentrated, and purified via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–75%.
Mechanistic Insight : The reaction favors N1-alkylation due to the lower steric hindrance compared to N2, as confirmed by X-ray diffraction.

ParameterValue
Temperature60°C
Reaction Time12 hours
SolventDMF
BaseK₂CO₃
PurificationColumn Chromatography

Mitsunobu Reaction with Propargyl Alcohol

An alternative approach employs the Mitsunobu reaction to install the propargyl group, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD):

Procedure :

  • Substrate Activation : 1,2-Dihydrophthalazin-1-one (1.0 equiv) and propargyl alcohol (1.5 equiv) are dissolved in toluene.

  • Reagent Addition : PPh₃ (1.5 equiv) and DEAD (1.5 equiv) are added under argon.

  • Reaction : Stirred at room temperature for 24 hours.

  • Workup : Solvent removal under reduced pressure, followed by recrystallization from methanol.

Yield : 72–78%.
Advantage : Mitigates side reactions associated with alkyl halides, though costlier due to reagent expenses.

ParameterValue
Temperature25°C
Reaction Time24 hours
SolventToluene
Oxidizing AgentDEAD
PurificationRecrystallization

Optimization Strategies for Improved Efficiency

Solvent and Base Screening

Polar aprotic solvents like DMF enhance nucleophilicity in N-alkylation, while toluene minimizes side reactions in Mitsunobu conditions. Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) impacts reaction rates; cesium bases increase yields by 5–8% but raise costs.

Temperature and Stoichiometry

Elevating temperatures to 80°C in N-alkylation reduces reaction time to 8 hours but risks decomposition. A 1.2:1 molar ratio of propargyl bromide to phthalazinone balances efficiency and cost.

Analytical Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.78 (m, 4H, aromatic), 4.70 (d, 2H, –CH₂–C≡CH), 2.45 (t, 1H, ≡CH).

    • ¹³C NMR : 160.2 (C=O), 134.1–127.3 (aromatic carbons), 79.8 (≡C–), 72.1 (–CH₂–).

  • X-ray Crystallography : Confirms regioselective N1-alkylation, with bond lengths of 1.45 Å (C–N) and 1.20 Å (C≡C).

Comparative Analysis of Synthetic Methods

MethodYield (%)Cost (Relative)Purity (%)Scalability
N-Alkylation68–75Low≥95High
Mitsunobu Reaction72–78High≥98Moderate

Key Trade-offs :

  • N-Alkylation : Cost-effective but requires careful halide handling.

  • Mitsunobu : Higher purity but limited scalability due to DEAD’s instability.

Industrial-Scale Considerations

Batch reactors with temperature-controlled jackets are preferred for N-alkylation, achieving kilogram-scale production with 70% yield. Continuous-flow systems are under investigation to enhance Mitsunobu reaction throughput .

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The propynyl group may play a crucial role in modulating the compound’s activity by facilitating interactions with these targets .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs of 1,2-dihydrophthalazin-1-one, highlighting substituent variations and their molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Purity (%) Source
2-(Prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one Prop-2-yn-1-yl (propargyl) C₁₁H₈N₂O 184.20* Not explicitly listed N/A Inferred from analogs
6,7-Dimethoxy-1,2-dihydrophthalazin-1-one 6,7-Dimethoxy C₁₀H₁₀N₂O₃ 206.20 4821-88-9 95
2-Benzyl-1,2-dihydrophthalazin-1-one Benzyl C₁₅H₁₂N₂O 236.27 EN300-18827† 95
4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one 4-(2,5-Difluorophenyl) C₁₄H₈F₂N₂O 258.23 EN300-188724† 95
2-Methyl-1,2-dihydrophthalazin-1-one Methyl C₉H₈N₂O 160.17 Not listed N/A

*Calculated molecular weight based on formula. †EN300 codes denote proprietary identifiers from Enamine Ltd.

Key Observations :

  • Propargyl vs. Alkyl/Aryl Substituents : The propargyl group introduces a terminal alkyne, enhancing reactivity (e.g., in click chemistry) compared to methyl or benzyl groups, which are more inert .
  • Electron-Withdrawing Groups : The 6,7-dimethoxy derivative (C₁₀H₁₀N₂O₃) exhibits increased polarity due to methoxy substituents, likely improving solubility in polar solvents relative to the hydrophobic benzyl analog .

Research Tools and Methodologies

  • Analytical Methods: Purity assessments (e.g., HPLC, NMR) align with USP standards for related impurities, as seen in drospirenone/ethinyl estradiol analyses .

Biological Activity

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one is a compound belonging to the phthalazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one can be represented as follows:

C11H9N3O\text{C}_{11}\text{H}_{9}\text{N}_{3}\text{O}

This compound features a phthalazine core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including 2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one. For instance, compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells.

Table 1: IC50 Values of Phthalazine Derivatives Against Cancer Cell Lines

CompoundIC50 (µM) HCT-116IC50 (µM) MDA-MB-231
2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-oneTBDTBD
Compound 7c1.366.67
Compound 8b2.3416.03

These values indicate that certain derivatives exhibit low IC50 values, suggesting high potency against targeted cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that derivatives of phthalazine can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For example, one derivative exhibited inhibition zones of 12 mm and 11 mm against these pathogens, respectively .

The mechanisms underlying the biological activities of 2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one are still being elucidated. However, similar compounds have been shown to interact with various molecular targets:

  • VEGFR2 Inhibition : Some phthalazine derivatives inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis.
  • DNA Interaction : The ability to intercalate into DNA has been suggested as a mechanism for anticancer activity, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain phthalazine derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable study investigated the effects of a series of phthalazine derivatives on cancer cell lines. The results indicated that compounds with specific substitutions on the phthalazine ring exhibited enhanced cytotoxicity compared to their parent compounds. This underscores the importance of structural modifications in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves condensation and cyclization reactions. Key reagents include propargyl bromide (for introducing the propynyl group) and dehydrating agents like phosphorous oxychloride. Elevated temperatures (80–120°C) and controlled pH (neutral to mildly acidic) are critical to avoid side reactions. Yield optimization requires monitoring via TLC and purification via column chromatography .
  • Example : A propargylation step using propargyl bromide in DMF with K₂CO₃ as a base (room temperature, 2 hours) achieves ~70% intermediate yield, followed by cyclization under reflux .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., propynyl proton at δ ~2.5 ppm; aromatic protons in the phthalazinone ring at δ 7.0–8.5 ppm) .
  • IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 225.08) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the compound’s preliminary bioactivity assessed in antimicrobial or anticancer studies?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC values against S. aureus and E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Structural analogs show activity via topoisomerase inhibition .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrophilic/nucleophilic sites. The propynyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in Michael addition .

Q. What advanced crystallographic strategies resolve structural ambiguities in derivatives?

  • Methodology : Single-crystal X-ray diffraction with SHELXL refinement (using Olex2 or similar software) determines bond lengths, angles, and torsional strain. For example, the dihedral angle between the phthalazinone ring and propynyl group is ~15°, indicating minimal steric hindrance .

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodology :

  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to assess variability via ANOVA.
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity) .

Q. What role do solvent polarity and protic/aprotic conditions play in synthesis optimization?

  • Methodology : Polar aprotic solvents (DMF, DMSO) stabilize intermediates via dipolar interactions, improving cyclization efficiency. Protic solvents (e.g., ethanol) may hydrolyze sensitive intermediates, reducing yield .

Q. What safety protocols are critical when handling intermediates like propargyl bromide?

  • Methodology : Use fume hoods and PPE (nitrile gloves, goggles). Propargyl bromide (acute toxicity, H330) requires neutralization with sodium thiosulfate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.